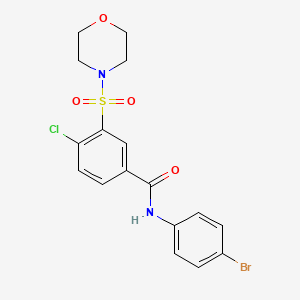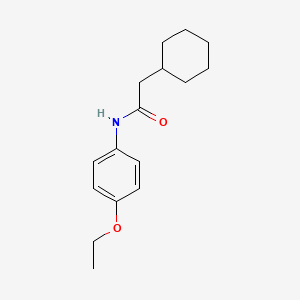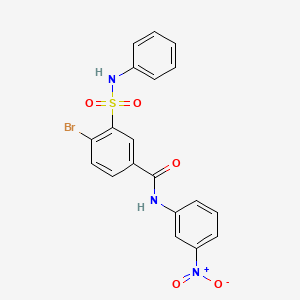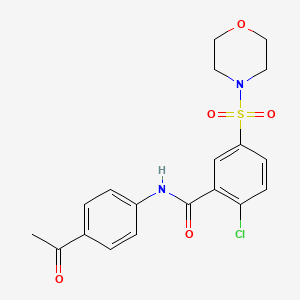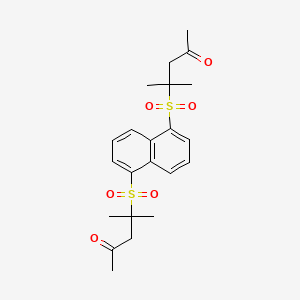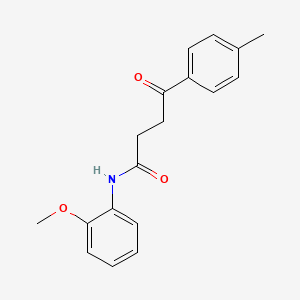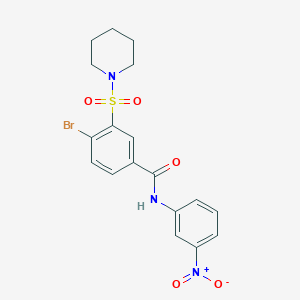
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as a treatment for kidney and liver cancer. The compound is a multi-kinase inhibitor that works by blocking the activity of several enzymes involved in tumor growth and angiogenesis. Sorafenib has been extensively studied for its potential use in cancer therapy, and several clinical trials have shown promising results.
Wirkmechanismus
Sorafenib works by blocking the activity of several enzymes involved in tumor growth and angiogenesis. The compound inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell growth and proliferation. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. By blocking these enzymes, Sorafenib can slow down tumor growth and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects on cancer cells. The compound can induce cell cycle arrest and apoptosis, or programmed cell death, in cancer cells. Sorafenib can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, Sorafenib can inhibit the formation of new blood vessels, which can starve tumors of nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Sorafenib is also stable and can be stored for long periods of time. Additionally, Sorafenib has been extensively studied, and there is a large body of literature on its mechanism of action and potential use in cancer therapy.
However, there are also some limitations to the use of Sorafenib in lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, Sorafenib has a relatively narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the use of Sorafenib in cancer therapy. One area of research is the development of combination therapies that use Sorafenib in combination with other drugs to increase its effectiveness. Another area of research is the development of Sorafenib analogs that have improved potency and selectivity for specific kinases involved in tumor growth and angiogenesis. Additionally, there is ongoing research into the use of Sorafenib in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Several clinical trials have also shown promising results for the use of Sorafenib in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5S/c19-16-8-7-13(11-17(16)28(26,27)21-9-2-1-3-10-21)18(23)20-14-5-4-6-15(12-14)22(24)25/h4-8,11-12H,1-3,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQASBOBUOKZAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




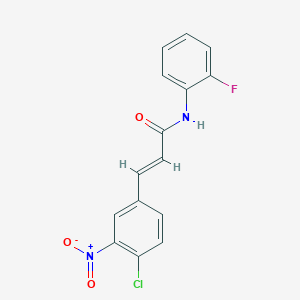
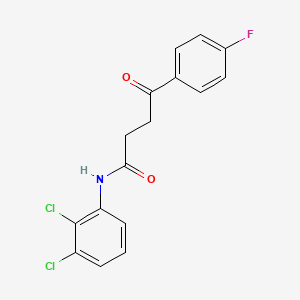
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3461500.png)
![3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)
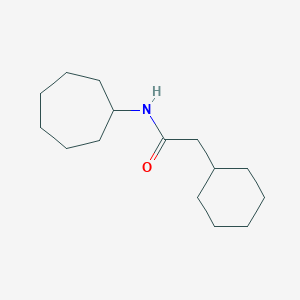
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B3461531.png)
